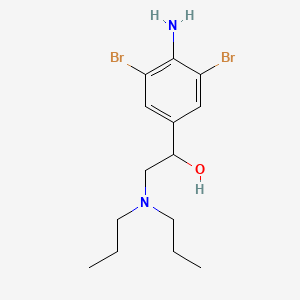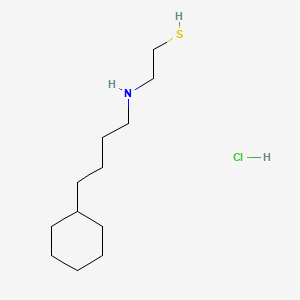
Ethanethiol, 2-((4-cyclohexylbutyl)amino)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2-((4-cyclohexylbutyl)amino)-, hydrochloride is a chemical compound with the molecular formula C12H26ClNS and a molecular weight of 251.86 g/mol . This compound is known for its unique structure, which includes a thiol group and a cyclohexylbutylamino group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-((4-cyclohexylbutyl)amino)-, hydrochloride typically involves the reaction of ethanethiol with 2-((4-cyclohexylbutyl)amino) compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors. The process is carefully monitored to maintain the quality and consistency of the product. The industrial production methods may also include purification steps, such as crystallization or distillation, to remove impurities and obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Ethanethiol, 2-((4-cyclohexylbutyl)amino)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include disulfides, sulfonic acids, and various substituted derivatives. These products are often used in further chemical synthesis or as intermediates in the production of other compounds .
Aplicaciones Científicas De Investigación
Ethanethiol, 2-((4-cyclohexylbutyl)amino)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethanethiol, 2-((4-cyclohexylbutyl)amino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, leading to changes in their activity and function. The amino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Ethanethiol, 2-((4-cyclohexylbutyl)amino)-, hydrochloride include:
- Ethanethiol, 2-((4-cyclohexylbutyl)amino)-, sulfate
- Ethanethiol, 2-((4-cyclohexylbutyl)amino)-, nitrate
- Ethanethiol, 2-((4-cyclohexylbutyl)amino)-, phosphate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a thiol and an amino group allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research .
Propiedades
Número CAS |
38920-59-1 |
|---|---|
Fórmula molecular |
C12H26ClNS |
Peso molecular |
251.86 g/mol |
Nombre IUPAC |
2-(4-cyclohexylbutylamino)ethanethiol;hydrochloride |
InChI |
InChI=1S/C12H25NS.ClH/c14-11-10-13-9-5-4-8-12-6-2-1-3-7-12;/h12-14H,1-11H2;1H |
Clave InChI |
JMPRHADHAFNEJI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCCCNCCS.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


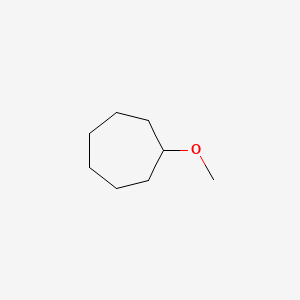
phosphanium bromide](/img/structure/B14667760.png)

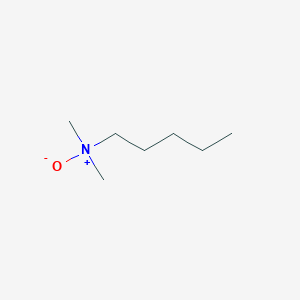
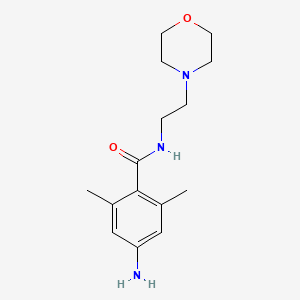
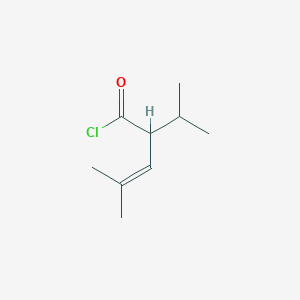

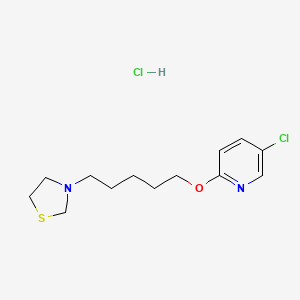
![(7R,8R)-2-benzoyl-8-chloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667796.png)

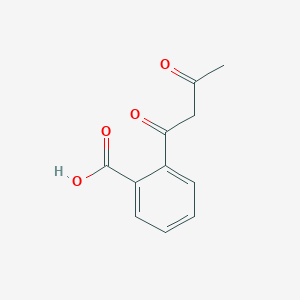
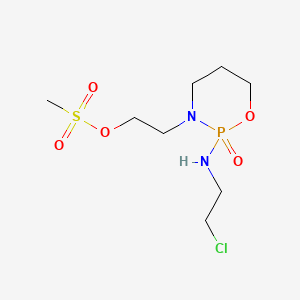
![5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14667822.png)
